(3-Fluoro-4-sulfamoylphenyl)boronic acid
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Overview
Description
(3-Fluoro-4-sulfamoylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a sulfamoyl group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-sulfamoylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of various boronic acids.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to handle and perform organolithium chemistry on a large scale. This approach allows for the efficient synthesis of boronic acids with high throughput and minimal reaction times . The use of metal-free, photoinduced borylation methods also offers a scalable and environmentally friendly alternative for industrial production .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-sulfamoylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction is widely used for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate, and other oxidizing agents are used for the oxidation of boronic acids.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Phenols: Formed through the oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(3-Fluoro-4-sulfamoylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.
Biology: Employed in the development of enzyme inhibitors and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-sulfamoylphenyl)boronic acid is primarily based on its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . In biological systems, the compound can interact with enzyme active sites, inhibiting their activity and providing insights into enzyme function .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluoro and sulfamoyl groups, making it less versatile in certain applications.
4-Formylphenylboronic Acid: Contains a formyl group instead of the fluoro and sulfamoyl groups, leading to different reactivity and applications.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position on the phenyl ring.
Uniqueness
(3-Fluoro-4-sulfamoylphenyl)boronic acid is unique due to the presence of both fluoro and sulfamoyl groups on the phenyl ring. These functional groups enhance the compound’s reactivity and allow for a broader range of applications compared to other boronic acids .
Properties
Molecular Formula |
C6H7BFNO4S |
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Molecular Weight |
219.00 g/mol |
IUPAC Name |
(3-fluoro-4-sulfamoylphenyl)boronic acid |
InChI |
InChI=1S/C6H7BFNO4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3,10-11H,(H2,9,12,13) |
InChI Key |
ACXUEBBOFPRCEF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)N)F)(O)O |
Origin of Product |
United States |
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